molecular formula C12H20N2O2S2 B5638002 (3R,4S)-1-(4-methylthiophen-2-yl)sulfonyl-4-propylpyrrolidin-3-amine

(3R,4S)-1-(4-methylthiophen-2-yl)sulfonyl-4-propylpyrrolidin-3-amine

Cat. No.: B5638002
M. Wt: 288.4 g/mol
InChI Key: OBJFCKLNSWVXCY-QWRGUYRKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,4S)-1-(4-methylthiophen-2-yl)sulfonyl-4-propylpyrrolidin-3-amine is a complex organic compound that belongs to the class of sulfonyl pyrrolidines. These compounds are known for their diverse applications in medicinal chemistry and organic synthesis. The presence of the thiophene ring and the sulfonyl group suggests potential biological activity and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-1-(4-methylthiophen-2-yl)sulfonyl-4-propylpyrrolidin-3-amine typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring can be constructed through cyclization reactions.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using reagents like sulfonyl chlorides.

    Attachment of the Thiophene Ring: The thiophene ring can be attached through coupling reactions, such as Suzuki or Stille coupling.

    Final Functionalization:

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring or the sulfonyl group.

    Reduction: Reduction reactions could target the sulfonyl group, converting it to a sulfide or sulfoxide.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like halogens (Br2, Cl2) or nucleophiles (amines, thiols).

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the thiophene ring.

Scientific Research Applications

Chemistry

In chemistry, (3R,4S)-1-(4-methylthiophen-2-yl)sulfonyl-4-propylpyrrolidin-3-amine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

The compound may exhibit biological activity, making it a candidate for drug discovery and development. Its interactions with biological targets could be studied to understand its potential therapeutic effects.

Medicine

In medicinal chemistry, such compounds are often explored for their potential as pharmaceuticals. They may act as enzyme inhibitors, receptor modulators, or other bioactive agents.

Industry

Industrially, the compound could be used in the development of new materials, agrochemicals, or as intermediates in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (3R,4S)-1-(4-methylthiophen-2-yl)sulfonyl-4-propylpyrrolidin-3-amine would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The sulfonyl group and thiophene ring are often involved in binding interactions, while the pyrrolidine ring may influence the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • (3R,4S)-1-(4-methylthiophen-2-yl)sulfonyl-4-butylpyrrolidin-3-amine
  • (3R,4S)-1-(4-methylthiophen-2-yl)sulfonyl-4-ethylpyrrolidin-3-amine
  • (3R,4S)-1-(4-methylthiophen-2-yl)sulfonyl-4-methylpyrrolidin-3-amine

Uniqueness

The uniqueness of (3R,4S)-1-(4-methylthiophen-2-yl)sulfonyl-4-propylpyrrolidin-3-amine lies in its specific stereochemistry and functional groups. The combination of the thiophene ring, sulfonyl group, and pyrrolidine ring with a propyl substituent provides a distinct set of chemical and biological properties that may not be present in similar compounds.

Properties

IUPAC Name

(3R,4S)-1-(4-methylthiophen-2-yl)sulfonyl-4-propylpyrrolidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2S2/c1-3-4-10-6-14(7-11(10)13)18(15,16)12-5-9(2)8-17-12/h5,8,10-11H,3-4,6-7,13H2,1-2H3/t10-,11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBJFCKLNSWVXCY-QWRGUYRKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CN(CC1N)S(=O)(=O)C2=CC(=CS2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H]1CN(C[C@@H]1N)S(=O)(=O)C2=CC(=CS2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.